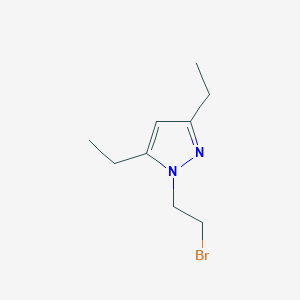
1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole
説明
1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole, or 1-(2-BE-3,5-DE-1H-pyrazole, is a synthetic organic compound belonging to the pyrazole family of heterocyclic compounds. This compound has a variety of applications in scientific research, such as in the synthesis of other organic compounds, as a catalyst in chemical reactions, and as a tool for studying the mechanisms of action of other organic compounds. In
科学的研究の応用
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including compounds like 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole, are significant in medicinal chemistry due to their wide range of biological activities. These compounds are extensively used as synthons in organic synthesis and possess diverse biological properties, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The success of pyrazole COX-2 inhibitors highlights the importance of pyrazoles in drug development. Various synthesis methods, including condensation followed by cyclization or multicomponent reactions (MCRs), have been employed to obtain these heterocycles under different conditions, leading to the synthesis of heterocyclic appended pyrazoles with potential yields. This versatility makes pyrazoles an interesting template for combinatorial and medicinal chemistry, offering convenient strategies for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Pyrazole-Based Synthesis and Bioevaluation
Pyrazoles serve as the core structure in a variety of compounds with significant agrochemical and pharmaceutical activities. Novel pyrazole derivatives synthesized under microwave conditions show promising physical and chemical properties, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. These findings emphasize the importance of developing synthetic strategies and evaluating the biological activities of pyrazole derivatives to explore their potential in various therapeutic areas (Sheetal et al., 2018).
Therapeutic Applications and Synthetic Strategies
Pyrazoline derivatives, closely related to pyrazoles, have shown promising anticancer activity among various biological effects. Recent updates in synthetic strategies for developing new anticancer agents based on pyrazoline derivatives highlight the compound's significance in research. These strategies provide insights into the versatile applications of pyrazolines in pharmaceutical chemistry, underpinning the ongoing interest in exploring these compounds for therapeutic uses (Ray et al., 2022).
Multicomponent Synthesis of Bioactive Pyrazole Derivatives
The multicomponent synthesis (MCRs) approach for pyrazole derivatives emphasizes the atom and step economy in pharmaceutical and medicinal chemistry. This synthesis route has been pivotal in developing biologically active molecules containing the pyrazole moiety with applications across antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory domains. The review of recent developments in MCRs for pyrazole synthesis showcases the versatility and efficiency of this method in generating compounds with significant therapeutic potential (Becerra et al., 2022).
作用機序
Mode of Action
- 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole is a prodrug. It undergoes activation within the cellular environment. Under severe hypoxic conditions (low oxygen levels), the compound is bio-reduced to yield cytotoxic breakdown products. This activation occurs via a 1-electron reduction mediated by ubiquitous cellular reductases, such as NADPH cytochrome P450 . The activated form generates the cytotoxin bromo-isophosphoramide mustard (Br-IPM) . Br-IPM is a potent alkylator that can damage DNA and inhibit cell division.
Biochemical Pathways
- In hypoxic tumor regions (where oxygen levels are low), the radical anion of the prodrug fragments, releasing Br-IPM. This process selectively targets cancer cells within these regions . Br-IPM alkylates DNA, leading to cross-linking and DNA strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell proliferation.
特性
IUPAC Name |
1-(2-bromoethyl)-3,5-diethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2/c1-3-8-7-9(4-2)12(11-8)6-5-10/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEYPMTZFLRXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCBr)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



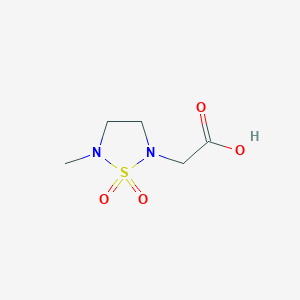
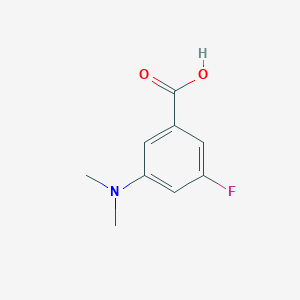
![(1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1471846.png)
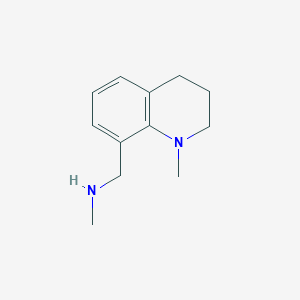
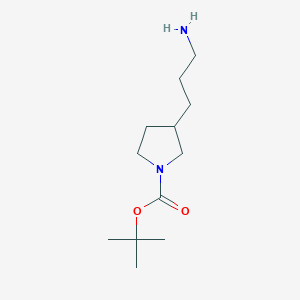
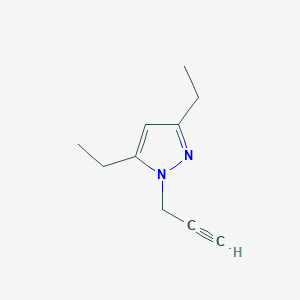
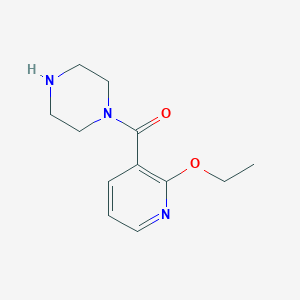
![1-[4-(Piperazine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1471853.png)
![3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471854.png)
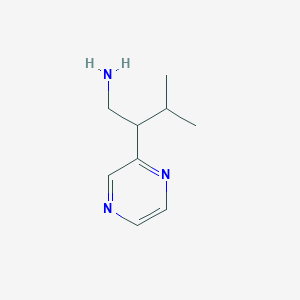
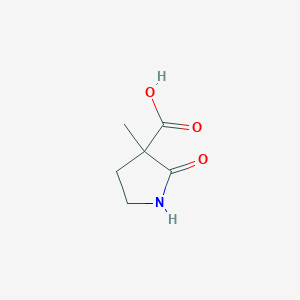
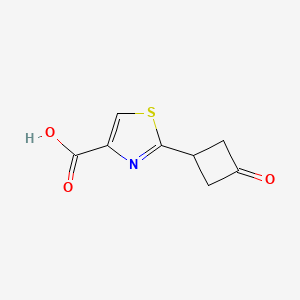
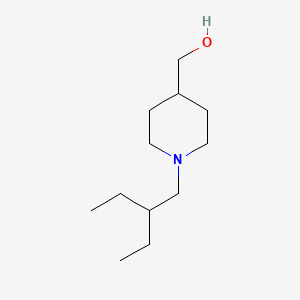
![(1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1471864.png)